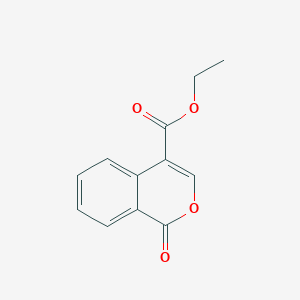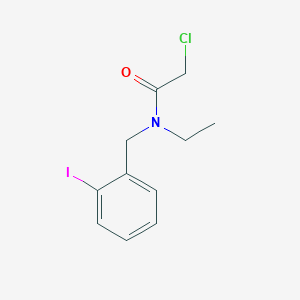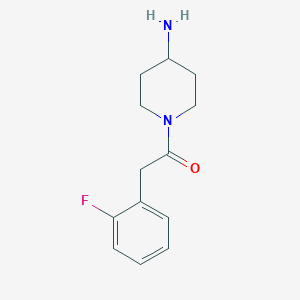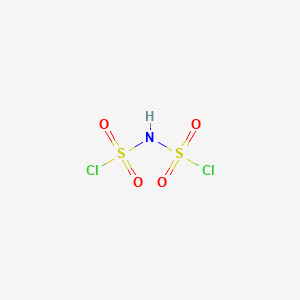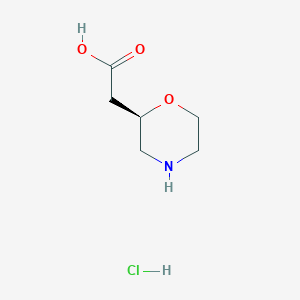
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Vue d'ensemble
Description
“Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate” is a specialized derivative of Piperonyl Methyl Ketone (PMK) and appears as a crystalline substance . It has a unique aromatic smell that differentiates it from other chemical precursors .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and ethyl bromoacetate . The process also involves the use of fused heteroaryl halides, NaH, DMF, and other reagents .Molecular Structure Analysis
The molecular structure of this compound comprises an array of carbon, hydrogen, and oxygen atoms configured in a unique structural arrangement . These configurations contribute directly to their distinct chemical behavior, offering both stability and reactivity under varying conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . The compounds remain generally stable under regulated environmental conditions but exhibit sensitivity to external variables such as moisture, extreme temperatures, and exposure to UV light .Physical And Chemical Properties Analysis
“this compound” displays limited solubility in water, but it readily dissolves in a host of organic solvents, including but not limited to, ethanol, methanol, and acetone . Its hygroscopic qualities mean that it can attract and hold water molecules from its surrounding environment, a feature that may affect its long-term stability and efficacy in chemical reactions .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate has diverse applications in synthetic chemistry, particularly in the synthesis of complex organic compounds. For instance, it is used in the regioselective synthesis of 2‐Imino‐1,3‐thiazolidin‐4‐ones, demonstrating its utility in creating specific chemical structures with potential biological activities (Klika et al., 2002). Additionally, this compound plays a role in the formation of various isomeric products, as observed in reactions with 2-(2H-tetrazol-5-yl)phenol, showcasing its versatility in organic synthesis (S. Lee, J. Ryu, & Junseong Lee, 2017).
Biochemical and Medicinal Applications
This compound is also significant in the context of biochemical research. It is involved in the preparation of compounds with potential therapeutic applications, such as N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted- Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides, which are investigated for their enzyme inhibition properties and potential as therapeutic agents (Abbasi et al., 2018). Such applications underscore the compound's relevance in drug discovery and medicinal chemistry.
Mécanisme D'action
While the exact mechanism of action for “Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate” is not specified in the search results, similar compounds have been evaluated for their anticancer activity against various cancer cell lines . Further mechanistic studies revealed that these compounds can cause cell cycle arrest and induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKATACLAVJRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Endo-(3-hydroxybicyclo[3.1.0]hexan-6-YL)methyl benzoate](/img/structure/B3243587.png)
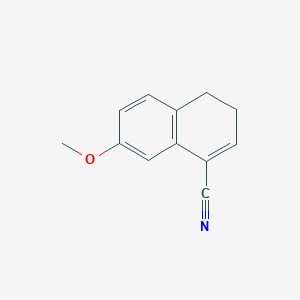

![Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B3243619.png)
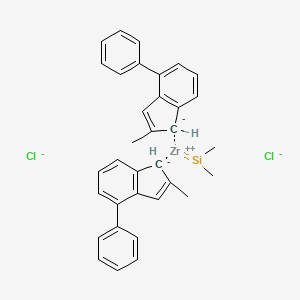

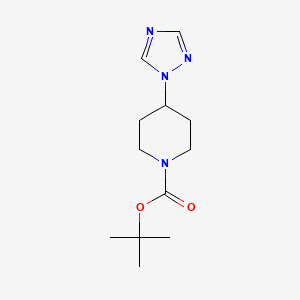
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine](/img/structure/B3243664.png)
